3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Description
3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a methyl-substituted indole core linked to a β-ketonitrile moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. It is synthesized via condensation reactions involving cyanoacetic acid and methylindole derivatives under acidic conditions, often achieving yields exceeding 80% (e.g., 82% for pyran derivatives in ). Its applications span the synthesis of bioactive heterocycles, such as kinase inhibitors and biofilm formation inhibitors, owing to the reactivity of both the indole and nitrile groups .
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHFECXPWICLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504205 | |
| Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343778-74-5 | |
| Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation of 1-Methylindole with Cyanoacetic Acid Derivatives
This is the most widely reported and efficient method for preparing 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile. The general approach involves the condensation of 1-methylindole with cyanoacetic acid or its derivatives in the presence of acetic anhydride and heating, leading to the formation of the target oxopropanenitrile compound.
- Mix 1-methyl-1H-indole (1.0 mmol), cyanoacetic acid (1.2 mmol), and acetic anhydride (2–3 mL) in a round-bottom flask.
- Heat the mixture at approximately 105 °C for 1.5 hours.
- During the reaction, the solution changes color and precipitate forms.
- After completion (monitored by TLC), cool the reaction mixture to 0 °C overnight.
- Filter and wash the precipitate with methanol to obtain the crude product.
- No further purification is generally required.
- Yield: Approximately 73%
- Melting point: ~153 °C
- IR spectrum shows characteristic absorptions for nitrile (2250 cm⁻¹) and carbonyl (1643 cm⁻¹) groups.
- ^1H NMR and ^13C NMR data confirm the structure.
This method is adapted from protocols described by Fadda et al. (2014), Cai et al. (2018), and Chen et al. (2013) and provides a straightforward and scalable synthesis route.
Alkylation of 1-Methylindole with 3-Bromopropionitrile
An alternative route involves the alkylation of 1-methylindole at the nitrogen or carbon position using 3-bromopropionitrile as the alkylating agent in the presence of a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF).
- Dissolve 1-methylindole (1.71 mmol) in anhydrous DMF and cool to 0 °C.
- Add sodium hydride (2.57 mmol) portionwise under stirring to generate the indole anion.
- After 45 minutes, add 3-bromopropionitrile (2.57 mmol) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 6 hours.
- Quench the reaction with 1 M HCl, extract with ethyl acetate, and concentrate.
- Purify the crude product by flash column chromatography.
- Yield: Approximately 74%
- Reaction temperature: 0–20 °C initially, then room temperature
- Reaction time: Around 6 hours
This method is useful for selective alkylation and can be adapted for different indole derivatives.
Coupling Reaction with Enaminones in Acetic Acid Medium
A more complex synthetic approach involves the reaction of this compound with enaminones in refluxing acetic acid in the presence of anhydrous sodium acetate.
Procedure Summary:
- Mix this compound (10 mmol) with an equimolar amount of enaminone in 20 mL acetic acid.
- Add 2 g anhydrous sodium acetate.
- Reflux the mixture for 4 hours.
- Cool to room temperature and pour into ice-cold water.
- Collect the precipitate by filtration, wash, and recrystallize from toluene/petroleum ether.
- Yield: 73%
- Product: Orange crystals with melting point 128–130 °C
- Characterization by IR, ^1H NMR, and ^13C NMR confirms the structure.
This method is reported in detailed synthetic studies involving arylhydrazone derivatives and related compounds.
Summary Table of Preparation Methods
Research Findings and Considerations
- The condensation method using cyanoacetic acid and acetic anhydride is favored for its operational simplicity and good yields.
- Alkylation methods provide versatility but require careful control of reaction conditions and purification steps.
- The coupling with enaminones highlights the reactivity of the oxopropanenitrile moiety for further functionalization.
- Spectroscopic data (IR, NMR) consistently confirm the presence of nitrile and ketone functionalities and the indole framework.
- Reaction parameters such as temperature, solvent choice, and stoichiometry critically influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Medicine: It is a precursor in the synthesis of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with biological targets such as enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile can be contrasted with analogous compounds through the following dimensions:
Substituent Effects on the Indole Ring
- Methyl vs. Hydrogen (N1 position): The methyl group at the indole’s N1 position enhances steric hindrance and lipophilicity compared to non-methylated analogs like 3-(1H-indol-3-yl)-3-oxopropanenitrile (). This substitution improves metabolic stability in drug candidates, as seen in kinase inhibitors (e.g., IC50 = 480 nM for (R)-2 in ) .
- Halogenated Derivatives: Bromine substitution at C5 (e.g., 3-(5-bromoindol-3-yl)-3-oxopropanenitrile) increases molecular weight and polarizability, which may enhance binding affinity in protein-ligand interactions.
Modifications to the Oxopropanenitrile Chain
- Nitrile vs. Ester Groups: Replacement of the nitrile with an ester (e.g., methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate, CAS 1306738-64-6) reduces electrophilicity, favoring hydrolytic stability but diminishing reactivity in cycloaddition reactions () .
- Piperidinyl Substituents: Compounds like (R)-3-(3-(4-amino-3-phenylpyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropanenitrile () demonstrate that introducing a piperidinyl group enhances kinase inhibitory activity, highlighting the importance of nitrogen-rich side chains in pharmacological applications .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Reaction Yields with Different Catalysts
Biological Activity
3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-cyanoacetyl-1-methylindole, is an organic compound belonging to the indole family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound is primarily associated with its interaction with tubulin, a protein critical for cell division. The compound inhibits tubulin polymerization, leading to disruption in microtubule formation, which is essential for mitotic spindle assembly during cell division. This inhibition can result in cell cycle arrest and apoptosis in various cancer cell lines .
Target Protein: Tubulin
The primary mechanism through which this compound exerts its effects is by binding to tubulin:
- Inhibition of Polymerization : The compound binds to tubulin dimers, preventing their assembly into microtubules.
- Cell Cycle Arrest : This inhibition causes cells to halt in the G2/M phase of the cell cycle, leading to programmed cell death (apoptosis).
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer) cells. In vitro assays showed IC50 values indicating potent antiproliferative activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| H460 | 15 |
| A549 | 12 |
| HT-29 | 10 |
Antimicrobial Properties
In addition to its anticancer effects, this compound has also shown promising antimicrobial activity:
- Mechanism : The compound disrupts bacterial biofilms and inhibits the growth of various pathogenic bacteria. It has been particularly effective against strains like Staphylococcus aureus and Escherichia coli .
Study on Anticancer Efficacy
A study published in Nature evaluated the efficacy of 3-(1-methyl-1H-indol-3-oxopropanenitrile) against multiple cancer types. The findings demonstrated that this compound not only inhibited tumor growth in vitro but also reduced tumor size in vivo models. The study highlighted its potential as a lead compound for further development in cancer therapy .
Antimicrobial Study
Another significant study focused on the antimicrobial properties of this compound. It was found that treatment with 3-(1-methyl-1H-indol-3-oxopropanenitrile led to a decrease in biofilm formation by pathogenic bacteria by over 70%, showcasing its potential as a therapeutic agent against biofilm-associated infections .
Q & A
Q. What are the standard synthetic routes for 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile?
The compound is typically synthesized via condensation of 1-methylindole with cyanoacetate derivatives under acidic or catalytic conditions. For example, acetic acid-functionalized imidazolium salts ([cmdmim]I) in ethanol under reflux yield the product with 85% efficiency via Knoevenagel-cyclocondensation . Alternative methods include using MIL-125(Ti)-N(CH₂PO₃H₂)₂ as a porous catalyst for improved regioselectivity .
Q. How is this compound utilized in multicomponent reactions?
It serves as a key building block in multicomponent tandem reactions, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. The reaction involves phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and the target compound, catalyzed by imidazolium salts. This method emphasizes atom economy, short reaction times (~2 hours), and high yields (~90%) .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general precautions include:
- Respiratory protection : Use NIOSH-approved OV/AG/P99 respirators for high exposure .
- Chemical compatibility : Avoid contact with oxidizing agents or incompatible materials (e.g., strong acids/bases) to prevent hazardous reactions .
Advanced Research Questions
Q. How do reaction conditions influence the product diversity of this compound in catalytic systems?
The choice of catalyst and solvent critically determines product outcomes. For example:
- Magnetic porous polymers (TMIPOP) : Enable synthesis of hybrid pyridines via one-pot reactions with benzaldehyde and ammonium acetate, achieving 92% yield under optimized conditions .
- Phosphorus acid-tagged carbon quantum dots (CQDs–N(CH₂PO₃H₂)₂) : Outperform traditional catalysts (e.g., H₂SO₄, Amberlyst-15) in pyran derivatives synthesis, with yields >95% and recyclability for 5 cycles .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
Discrepancies in yields (e.g., 56–95% for thiazole derivatives) arise from varying reaction parameters:
- Catalyst loading : 10 mg of CQDs–N(CH₂PO₃H₂)₂ vs. 20 mg of MIL-125(Ti) .
- Reaction time : 12 hours for thiourea-mediated thiazole synthesis vs. 2 hours for pyrazolo-phthalazines . Systematic optimization via Design of Experiments (DoE) or response surface methodology is recommended to identify dominant variables.
Q. How do computational methods aid in understanding the reactivity of this compound?
Density Functional Theory (DFT) studies optimize molecular geometry and predict reactive sites (e.g., the nitrile and ketone groups). Hirshfeld surface analysis and X-ray crystallography validate intermolecular interactions (e.g., C–H···O/N bonds), guiding the design of derivatives like bis(methylthio)acrylonitrile .
Q. What are the challenges in characterizing decomposition products of this compound?
Limited data exist on thermal degradation pathways. Stability studies under controlled conditions (e.g., TGA-DSC coupled with GC-MS) are essential to identify hazardous byproducts (e.g., HCN or methylindole derivatives) .
Methodological Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
